4-[(3-{[(5-Fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)methyl]quinoline
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Overview
Description
4-[(3-{[(5-Fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)methyl]quinoline is a complex organic compound that features a quinoline core structure substituted with a pyrrolidinylmethyl group and a fluoropyridinylmethyl ether. This compound is of interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse interactions with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-{[(5-Fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)methyl]quinoline typically involves multiple steps, starting from commercially available precursors
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones under acidic or basic conditions.
Introduction of Fluoropyridinyl Group: The fluoropyridinyl group is often introduced via nucleophilic substitution reactions, where a fluoropyridine derivative reacts with an appropriate nucleophile.
Formation of Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce dihydro derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-[(3-{[(5-Fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)methyl]quinoline likely involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridinyl group can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the quinoline core can intercalate with DNA or interact with protein active sites .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-{[(5-Fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-2-(trifluoromethyl)pyridine
- (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol
Uniqueness
4-[(3-{[(5-Fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)methyl]quinoline is unique due to its specific combination of a quinoline core with a fluoropyridinylmethyl ether and a pyrrolidinylmethyl group
Properties
Molecular Formula |
C20H20FN3O |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
4-[[3-[(5-fluoropyridin-2-yl)oxymethyl]pyrrolidin-1-yl]methyl]quinoline |
InChI |
InChI=1S/C20H20FN3O/c21-17-5-6-20(23-11-17)25-14-15-8-10-24(12-15)13-16-7-9-22-19-4-2-1-3-18(16)19/h1-7,9,11,15H,8,10,12-14H2 |
InChI Key |
BBYCNQMQZNVNMC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1COC2=NC=C(C=C2)F)CC3=CC=NC4=CC=CC=C34 |
Origin of Product |
United States |
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